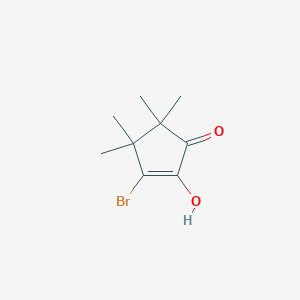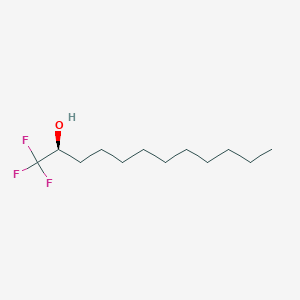
(S)-(-)-1,1,1-Trifluorododecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-(-)-1,1,1-Trifluorododecan-2-OL, also known as TFDOH, is a chiral alcohol compound that has gained significant attention in the scientific community due to its unique physical and chemical properties. TFDOH is used in various scientific research applications, including asymmetric synthesis and catalysis.
Scientific Research Applications
Organic Optoelectronics and OLEDs
BODIPY-based materials, which include trifluoromethyl groups, have shown promising applications in organic optoelectronics, including OLEDs. These materials are valued for their structural design and synthesis, showcasing potential as metal-free infrared emitters. The development of BODIPY-based organic semiconductors is inspired by their aggregation-induced emission (AIE) properties, relevant for designing high-efficiency OLED devices (Squeo & Pasini, 2020).
Environmental Degradation of Polyfluoroalkyl Chemicals
The microbial degradation of polyfluoroalkyl chemicals, which include trifluoromethylated compounds, has been extensively studied. These substances, due to their potential environmental persistence and toxic profiles, are significant in understanding the fate and effects of chemical pollutants. Research into the biodegradability and degradation pathways of these chemicals offers insights into mitigating their environmental impact (Liu & Avendaño, 2013).
Synthesis and Applications in Organic Chemistry
Trifluoromethanesulfonic acid, a closely related compound, is utilized in organic synthesis for electrophilic aromatic substitution reactions, formation of carbon–carbon, and carbon–heteroatom bonds. Its high protonating power and low nucleophilicity make it a versatile reagent for synthesizing new organic compounds, demonstrating the utility of trifluoromethyl groups in complex chemical transformations (Kazakova & Vasilyev, 2017).
Aqueous Fluoroalkylation
Aqueous fluoroalkylation highlights the development of environment-friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. Such advancements in green chemistry emphasize the significance of trifluoromethyl groups in designing pharmaceuticals, agrochemicals, and functional materials under mild, environmentally benign conditions (Song et al., 2018).
Health and Environmental Safety of Fluorinated Alternatives
The investigation into fluorinated alternatives to PFAS compounds, including those with trifluoromethyl groups, reveals concerns regarding their environmental persistence, bioaccumulation, and potential toxicity. This research underscores the necessity for additional toxicological studies to assess the long-term environmental and health impacts of fluorinated chemicals (Wang et al., 2019).
properties
IUPAC Name |
(2S)-1,1,1-trifluorododecan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h11,16H,2-10H2,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWXVCSJHZULK-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1,1,1-Trifluorododecan-2-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


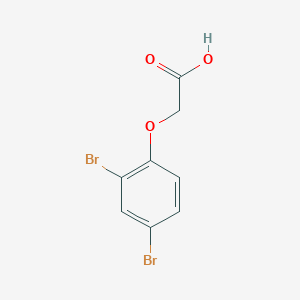
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
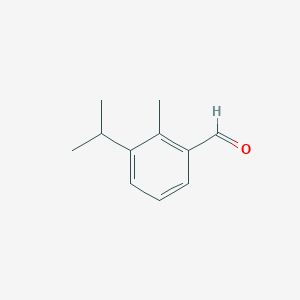
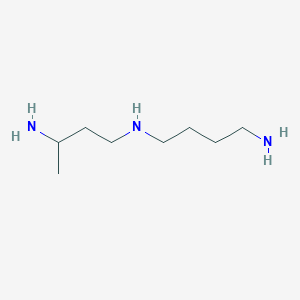
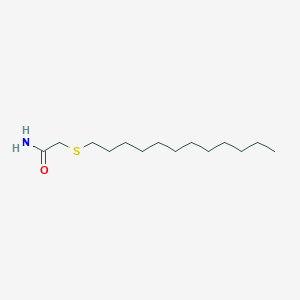



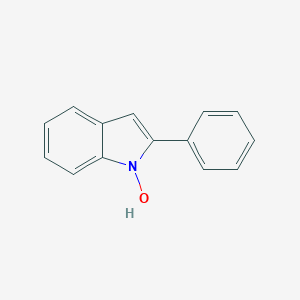
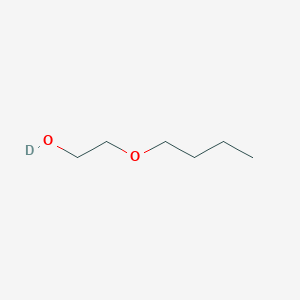
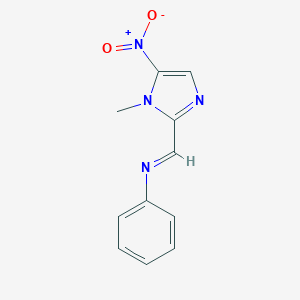
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)
